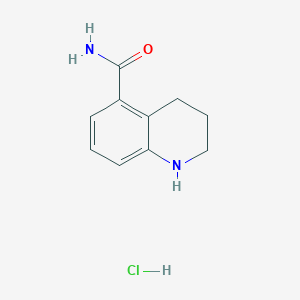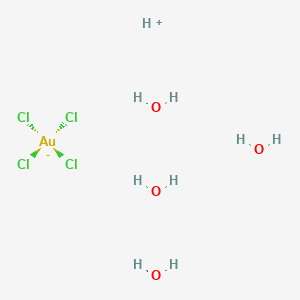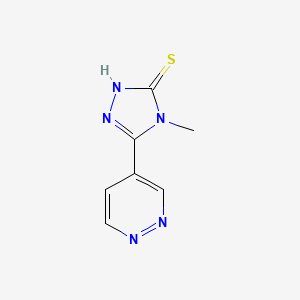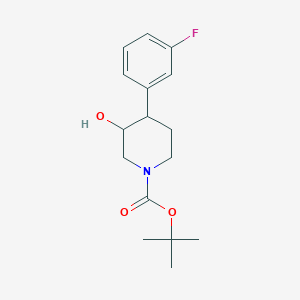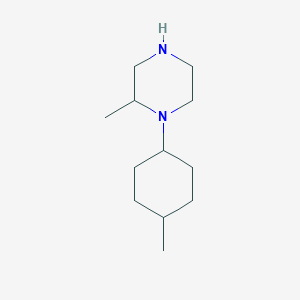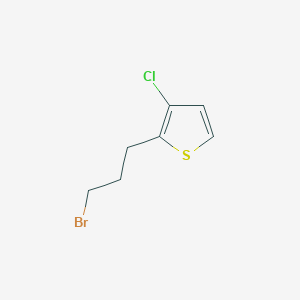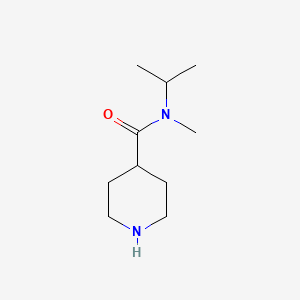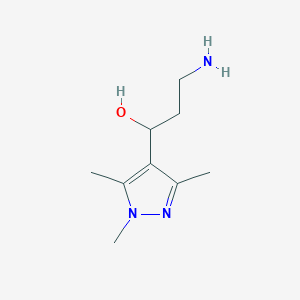![molecular formula C14H11NO4 B13179411 (2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid is an organic compound that features a furan ring substituted with an acrylic acid moiety and an aminocarbonyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoyl chloride with 2-furylacrylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the aminocarbonyl moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenyl derivatives and other substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism of action of (2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The furan ring and acrylic acid moiety can participate in various chemical reactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-thienyl}acrylic acid: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-pyrrolyl}acrylic acid: Contains a pyrrole ring instead of a furan ring.
Uniqueness
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H11NO4 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
(E)-3-[5-(4-carbamoylphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11NO4/c15-14(18)10-3-1-9(2-4-10)12-7-5-11(19-12)6-8-13(16)17/h1-8H,(H2,15,18)(H,16,17)/b8-6+ |
Clé InChI |
RUFZWWCBSOTUFE-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)C(=O)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
